N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide is a synthetic organic compound that belongs to the thiazole and benzamide chemical families. Compounds in these families are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Thiazole Formation: Starting with a suitable thiazole precursor, such as 2-aminothiazole, which can be acetylated to introduce the acetyl group at the 5-position.
Benzamide Formation: The thiazole derivative can then be coupled with 4-(ethylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated thiazole derivatives.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiazole and benzamide derivatives.
Medicine: Investigation of its potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide would depend on its specific biological target. Generally, compounds with thiazole and benzamide moieties can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylthiazol-2-yl)-4-(ethylthio)benzamide: Similar structure but lacks the acetyl group.
N-(5-acetylthiazol-2-yl)-4-(ethylthio)benzamide: Similar structure but lacks the methyl group on the thiazole ring.
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylthio)benzamide is unique due to the presence of both the acetyl and methyl groups on the thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYVFBAUVZNPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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